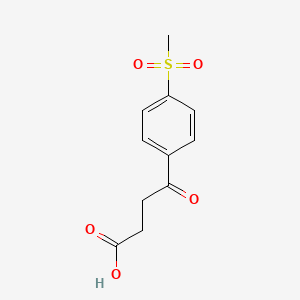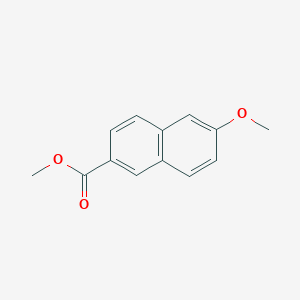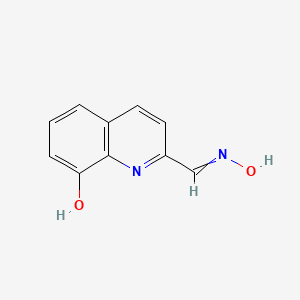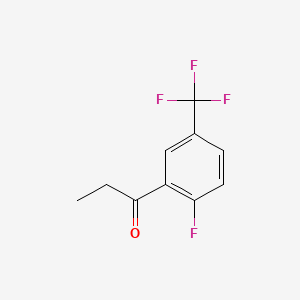![molecular formula C11H11F3N2O3 B1297769 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine CAS No. 54672-11-6](/img/structure/B1297769.png)
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Übersicht
Beschreibung
“4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine” is an organic compound with the molecular formula C11H11F3N2O3 . It is a part of the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine” is represented by the SMILES stringFC(F)(F)C(C=C1N+[O-])=C(C=C1)N2CCOCC2 . The InChI code for this compound is 1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2 . Physical And Chemical Properties Analysis
The physical form of “4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine” is solid . It has a molecular weight of 276.21 g/mol . The melting point of this compound is reported to be between 109 - 111°C .Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives
- Scientific Field : Organic Chemistry and Medicine
- Summary of Application : Morpholine derivatives are essential in the drug discovery process and stimulate research in a broad spectrum of biological activity study . They are used as antitubercular, anti-urease, antioxidant, antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer agents . Morpholine is also a common additive for pH adjustment in both fossil fuel and nuclear power plant steam systems .
- Methods of Application : Morpholine derivatives are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Results or Outcomes : The use of morpholine derivatives has led to the development of a wide range of pharmaceuticals and agrochemicals .
Nitro Compounds
- Scientific Field : Organic Chemistry and Industrial Applications
- Summary of Application : Nitro compounds are widely used in various industries, including pharmaceuticals, explosives, and dyes . They are also used in the synthesis of various chemicals .
- Methods of Application : Nitro compounds are commonly produced by nitration reactions starting with nitric acid .
- Results or Outcomes : The use of nitro compounds has led to the production of a wide range of products, including explosives and pharmaceuticals .
Trifluoromethyl Compounds
- Scientific Field : Organic Chemistry and Pharmaceutical Industry
- Summary of Application : Trifluoromethyl compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are valuable building blocks in organic synthesis, providing access to complex nitrogen-containing compounds with carbon-centered chirality .
- Methods of Application : Trifluoromethyl compounds are synthesized by various methods, including free radical nitration of alkanes, nucleophilic substitution reactions between halocarbons or organosulfates with silver or alkali nitrite salts, oxidation of oximes or primary amines, reduction of β-nitro alcohols or nitroalkenes, and by decarboxylation of α-nitro carboxylic acids formed from nitriles and ethyl nitrate .
- Results or Outcomes : The use of trifluoromethyl compounds has led to the development of a wide range of pharmaceuticals and agrochemicals .
Safety And Hazards
“4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHSXGCAZQBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346505 | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
CAS RN |
54672-11-6 | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54672-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

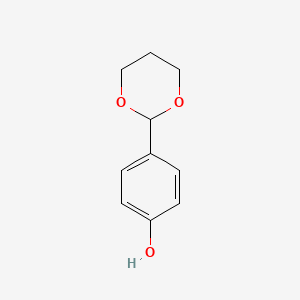
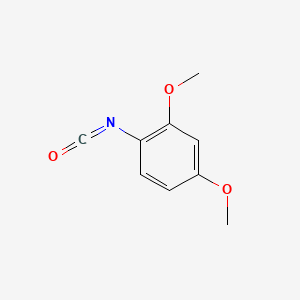
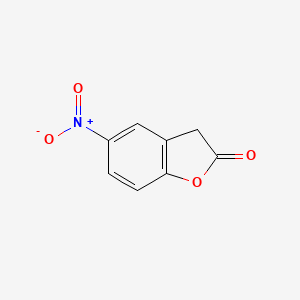
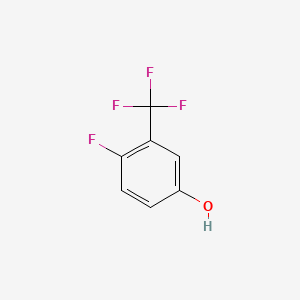
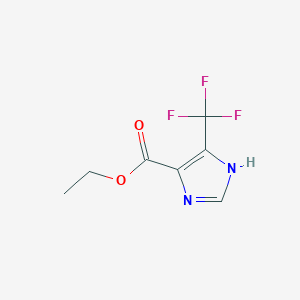
![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)
